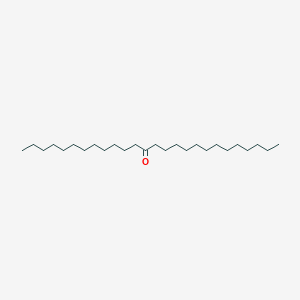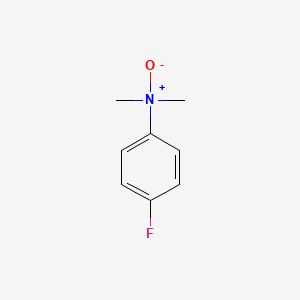![molecular formula C11H14O2 B14280758 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one CAS No. 135781-38-3](/img/structure/B14280758.png)
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H14O2 It is a carbonyl compound that features a hydroxypropan-2-yl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one typically involves the reaction of 2-hydroxypropan-2-ylbenzene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1-[2-(2-oxopropan-2-yl)phenyl]ethan-1-one.
Reduction: Formation of 1-[2-(2-hydroxypropan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 2-Propanone, 1-hydroxy-
Comparison: 1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one is unique due to the position of the hydroxypropan-2-yl group on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
135781-38-3 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-[2-(2-hydroxypropan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-6-4-5-7-10(9)11(2,3)13/h4-7,13H,1-3H3 |
Clé InChI |
AWNGKAMCNCPFBP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)








![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)


![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
